5-Bromo-2-metoxifenol

Descripción general

Descripción

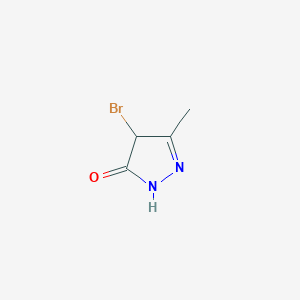

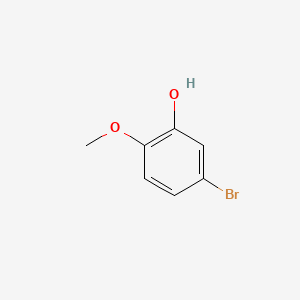

5-Bromo-2-methoxyphenol is a useful research compound. Its molecular formula is C7H7BrO2 and its molecular weight is 203.03 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Bromo-2-methoxyphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

5-Bromo-2-metoxifenol: es un intermedio valioso en la síntesis orgánica . Se utiliza para sintetizar moléculas complejas a través de reacciones como sustituciones aromáticas nucleófilas y sustituciones aromáticas electrofílicas. Sus grupos bromo y metoxilo son particularmente útiles para una posterior funcionalización, lo que lo convierte en un bloque de construcción versátil para crear una amplia gama de compuestos orgánicos.

Farmacéuticos

En la industria farmacéutica, This compound sirve como un intermedio importante para la síntesis de fármacos . Se ha mencionado específicamente como un precursor en la producción del fármaco antihipertensivo aliskiren, mostrando su papel en la creación de medicamentos que salvan vidas.

Agroquímicos

Los derivados del compuesto se utilizan en el desarrollo de agroquímicos . Estos derivados se pueden diseñar para actuar como pesticidas o herbicidas, contribuyendo a la protección de los cultivos y asegurando la seguridad alimentaria.

Tintes

This compound: se utiliza en la industria de los tintes como materia prima para la síntesis de colorantes . Su estructura molecular permite la creación de colorantes con diversas propiedades, que se pueden aplicar a textiles, tintas y más.

Aplicaciones de Investigación

En la investigación académica e industrial, This compound se emplea en el estudio de reacciones químicas y procesos de síntesis . Los investigadores lo utilizan para desarrollar nuevas rutas sintéticas y para comprender los mecanismos de las transformaciones químicas.

Aplicaciones Industriales

Este químico sirve como materia prima en la fabricación de plásticos, adhesivos y recubrimientos . Su inclusión en estos materiales puede mejorar su estabilidad térmica y resistencia al fuego, haciéndolos más seguros y duraderos.

Antioxidantes y Absorbentes UV

This compound: y sus derivados se exploran por su potencial como antioxidantes y absorbentes ultravioleta . Estas propiedades son particularmente valiosas en la producción de productos que requieren protección contra el estrés oxidativo y la radiación UV.

Retardantes de Llama

La capacidad del compuesto para mejorar la resistencia al fuego lo convierte en un candidato para su uso en retardantes de llama . Estas aplicaciones son críticas para garantizar la seguridad de diversos productos de consumo y materiales industriales.

Safety and Hazards

5-Bromo-2-methoxyphenol is considered hazardous. It can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .

Propiedades

IUPAC Name |

5-bromo-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSJHVZRUFFIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191383 | |

| Record name | Phenol, 5-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37942-01-1 | |

| Record name | 5-Bromo-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37942-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 5-bromo-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037942011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthetic route for producing 5-Bromo-2-methoxyphenol from guaiacol, and what is the overall yield?

A1: The synthesis of 5-Bromo-2-methoxyphenol from guaiacol involves a three-step process: []

Q2: How was the structure of the synthesized 5-Bromo-2-methoxyphenol confirmed?

A2: The structure of the synthesized 5-Bromo-2-methoxyphenol was confirmed using the following spectroscopic techniques: []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)

![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)